2-Amino-5-methylbenzenesulfonic acid
Overview
Description
2-Amino-5-methylbenzenesulfonic acid, also known as 4-Aminotoluene-3-sulfonic acid, Ptmsptmsa, or Benzenesulfonic acid, 2-amino-5-methyl-, is an organic compound . It is a colorless to slightly reddish crystalline powder .
Synthesis Analysis
The synthesis of 2-Amino-5-methylbenzenesulfonic acid involves several steps. The nitration process is one step in its synthesis, which was improved by optimizing nitration reaction conditions, improving product separation method to eliminate salty scrap acid and cycle use of the concentrated sulfuric acid . Another study explored the enrichment of aminobenzoic acids and aminotoluenesulfonic acids using graphitized carbon black (GCB) by solid-phase extraction .
Molecular Structure Analysis
The molecular formula of 2-Amino-5-methylbenzenesulfonic acid is C7H9NO3S . Its structure contains a total of 21 bonds, including 12 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), 1 hydroxyl group, and 1 sulfonic (thio-/dithio-) acid .
Physical And Chemical Properties Analysis
2-Amino-5-methylbenzenesulfonic acid is a colorless to slightly reddish crystalline powder . It has a molecular weight of 187.22 g/mol .
Scientific Research Applications
Indirect Fluorescent Visualization in Chromatography
2-Amino-5-methylbenzenesulfonic acid has been used as an indirect fluorescent visualization reagent in reversed phase ion pair chromatography. This application allows for the quantitative analysis of aliphatic amines, using a solvent system that includes 2-amino-5-methylbenzenesulfonic acid (Gallo & Walters, 1986).
Improvement in Nitration Process
This compound plays a role in optimizing the nitration process in the synthesis of related chemicals, such as 2-amino-5-chloro-4-methylbenzenesulfonic acid. Research has focused on improving the yield and efficiency of this process by adjusting reaction conditions (Li et al., 2015).
Solubility Studies
The solubility of 2-amino-5-methylbenzenesulfonic acid in various solvents has been a subject of study, which is crucial for its application in different chemical processes. These studies help in understanding the physical properties and improving the separation processes of the compound (Li et al., 2015).
Synthesis and Chemical Reactions
Research has also focused on the chemical reactions involving 2-amino-5-methylbenzenesulfonic acid, such as its role in synthesizing various chemical compounds. This includes its use in the synthesis of sulfonated Schiff base copper(II) complexes, which are effective catalysts in certain oxidation reactions (Hazra et al., 2015).
Electrochemical Applications
2-Amino-5-methylbenzenesulfonic acid has been utilized in the development of electrochemical sensors, particularly in the creation of sulfonated polyaniline coated mercury film electrodes. These electrodes have applications in the voltammetric analysis of metals in water, demonstrating the compound's utility in environmental monitoring (Fungaro, 2001).
Biomedical Research
In biomedical research, derivatives of 2-amino-5-methylbenzenesulfonic acid have been used in generating broad specificity antibodies for sulfonamide antibiotics. This application is significant for developing sensitive assays, like ELISA, for analyzing samples in veterinary medicine and food safety (Adrián et al., 2009).
Crystal Structure Analysis
The crystal structure of compounds related to 2-amino-5-methylbenzenesulfonic acid has been analyzed to understand their molecular properties. This includes studies on the crystal structure of its dihydrate form, which contributes to our understanding of its chemical behavior and potential applications (Pisareva et al., 2010).
Safety And Hazards
properties
IUPAC Name |
2-amino-5-methylbenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-5-2-3-6(8)7(4-5)12(9,10)11/h2-4H,8H2,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPSRQRIPCVMKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7026526 | |
Record name | 2-Amino-5-methylbenzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7026526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | Benzenesulfonic acid, 2-amino-5-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2-Amino-5-methylbenzenesulfonic acid | |
CAS RN |
88-44-8 | |
Record name | 2-Amino-5-methylbenzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88-44-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Amino-5-methylbenzenesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088448 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Aminotoluene-3-sulfonic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7544 | |
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Record name | Benzenesulfonic acid, 2-amino-5-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Amino-5-methylbenzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7026526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-aminotoluene-3-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.665 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-AMINO-5-METHYLBENZENESULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FF86IBK68Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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